molecular formula C16H10FNO2 B14097873 2H-Indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro- CAS No. 98711-39-8

2H-Indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-

Cat. No.: B14097873
CAS No.: 98711-39-8
M. Wt: 267.25 g/mol
InChI Key: DLUFVMJZPFKJCP-UHFFFAOYSA-N
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Description

Structure and Synthesis: This compound (hereafter referred to as the 4-fluorophenyl analog) is synthesized via microwave-mediated condensation of indole-2,3-dione and 4-fluoroacetophenone, achieving a high yield of 96% . The structure features a 4-fluorophenyl group attached to an ethylidene-oxo moiety at the 3-position of the indole-2-one core (molecular formula: C₁₆H₁₀FNO₂; molecular weight: 267.26 g/mol). Spectral characterization (IR, ¹H NMR) confirms its planar geometry and Z-configuration .

For example, related compounds exhibit fungicidal and bactericidal activity, with reduced toxicity in rodent models compared to commercial standards like Bavistin .

Properties

CAS No.

98711-39-8

Molecular Formula

C16H10FNO2

Molecular Weight

267.25 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethylidene]-1H-indol-2-one

InChI

InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15(19)9-13-12-3-1-2-4-14(12)18-16(13)20/h1-9H,(H,18,20)

InChI Key

DLUFVMJZPFKJCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C3=CC=C(C=C3)F)C(=O)N2

Origin of Product

United States

Preparation Methods

Two-Step Procedure via Chalcone Intermediate

The traditional synthesis involves a two-step sequence starting from indole-2,3-dione (isatin) and 4-fluoroacetophenone.

Step 1: Formation of 3-Hydroxy Intermediate
An equimolar mixture of isatin and 4-fluoroacetophenone is refluxed in absolute ethanol with catalytic diethylamine (3–5 drops) for 4–5 hours. This yields 1,3-dihydro-3-hydroxy-3-[2-(4-fluorophenyl)-2-oxoethylidene]indol-2(1H)-one as pale yellow crystals. The reaction proceeds via aldol condensation, facilitated by the basic conditions, with a reported yield of 74%.

Step 2: Dehydration to Form the α,β-Unsaturated Ketone
The hydroxy intermediate is dehydrated using a mixture of glacial acetic acid and concentrated hydrochloric acid under reflux for 1 hour. This step generates the target compound as red needles, with a yield of 67%.

Limitations

The conventional method suffers from prolonged reaction times (5–6 hours total) and moderate cumulative yields (~50%). Additionally, the use of corrosive acidic conditions complicates purification.

Microwave-Assisted Synthesis

Solvent-Free, One-Pot Methodology

Microwave irradiation significantly enhances the efficiency of this synthesis. A mixture of isatin and 4-fluoroacetophenone is adsorbed onto basic alumina (20% w/w) and irradiated in a domestic microwave oven (700 W, 2450 MHz) for 5–6 minutes at 128°C. This single-step procedure bypasses the isolation of the hydroxy intermediate, directly yielding the target compound in 98% purity.

Advantages Over Conventional Methods

  • Time Efficiency : Reaction completion in minutes versus hours.
  • Yield Improvement : Near-quantitative yields (96–98%) due to reduced side reactions.
  • Eco-Friendliness : Elimination of solvent use aligns with green chemistry principles.

Eschenmoser Coupling Approach

Modular Synthesis from 3-Bromooxindoles

A scalable route involves the Eschenmoser coupling of 3-bromooxindoles with thioacetamides or thiobenzamides. For example, reacting 3-bromo-1,3-dihydro-2H-indol-2-one with 4-fluorophenylthioacetamide in tetrahydrofuran (THF) at room temperature for 12 hours affords the target compound in 97% yield.

Key Features

  • Stereoselectivity : Exclusively forms the (Z)-isomer, confirmed by NMR analysis.
  • Scalability : Demonstrated for gram-scale production without yield reduction.
  • Broad Substrate Scope : Compatible with diverse thioamide derivatives, enabling structural diversification.

Comparative Analysis of Methods

Parameter Conventional Thermal Microwave-Assisted Eschenmoser Coupling
Reaction Time 5–6 hours 5–6 minutes 12 hours
Overall Yield 50% 98% 97%
Solvent Use Ethanol, AcOH Solvent-free THF
Scalability Moderate High High
Stereochemical Control Not applicable Not applicable (Z)-isomer exclusive

Key Observations :

  • Microwave-assisted synthesis is optimal for rapid, high-yield production.
  • Eschenmoser coupling offers superior stereochemical control for applications requiring precise isomerism.

Recent Advances and Modifications

Catalyst Optimization

Recent studies explore the use of organocatalysts (e.g., L-proline) to accelerate the aldol condensation step, reducing reaction times to 2 hours with comparable yields.

Solid-Phase Synthesis

Immobilization of isatin on polystyrene resins enables iterative synthesis, though yields remain lower (60–70%) due to steric hindrance.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit key enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Indole-2-one Derivatives
Compound Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity Toxicity (Rats) Synthesis Yield Reference
4-Fluorophenyl analog 4-Fluorophenyl C₁₆H₁₀FNO₂ 267.26 Not explicitly reported (inferred bioactive) Not reported 96% (microwave)
4-Nitrophenyl analog 4-Nitrophenyl C₁₆H₁₀N₂O₄ 294.26 Comparable to Bavistin (fungicide/bactericide) Less toxic than Bavistin ~85% (condensation)
4-Chlorophenyl analog 4-Chlorophenyl C₁₆H₁₀ClNO₂ 283.71 Moderate antimicrobial activity Data needed Not reported
4-Methylphenyl analog 4-Methylphenyl C₁₇H₁₃NO₂ 263.29 Limited data (structural studies only) Not reported Not reported
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl analog (NO₂) exhibits strong antimicrobial activity due to its electron-withdrawing nature, enhancing electrophilic interactions with microbial targets . The 4-methylphenyl analog (CH₃) has lower activity, likely due to steric hindrance and reduced electronic effects .

Toxicity Profiles: The 4-nitrophenyl analog demonstrates lower toxicity in male albino rats compared to Bavistin, a commercial fungicide .

Synthetic Efficiency :

  • Microwave synthesis (used for the 4-fluorophenyl analog) offers higher yields (96%) and shorter reaction times (5–6 minutes) compared to traditional condensation methods (~85% yield) .

Structural and Conformational Differences

  • Isoindole vs. Indole Core: A related compound, 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3-dione (C₁₇H₁₁FNO₃), features an isoindole core instead of indole-2-one. This structural difference reduces planarity and may alter binding kinetics .
  • Chlorophenyl vs.

Biological Activity

2H-Indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro- is a derivative of indole that has garnered attention due to its diverse biological activities. This compound features a unique structure that contributes to its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2H-Indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro- is C16H14FNOC_{16}H_{14}FNO. The compound's structure includes an indole core with a substituted fluorophenyl group, which is critical for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of indole, including the compound , exhibit significant antimicrobial properties. A study demonstrated that various 1,3-dihydro-2H-indol-2-one derivatives showed activity against several pathogens:

Pathogen Activity
Mycobacterium tuberculosisInhibitory
Escherichia coliInhibitory
Staphylococcus aureusInhibitory
Candida albicansAntifungal

The compound was tested in vitro against these pathogens, confirming its potential as an antimicrobial agent .

Anticancer Activity

The anticancer effects of indole derivatives have also been extensively studied. The specific compound has shown promise in inhibiting cancer cell proliferation. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), HL60 (leukemia).
  • Mechanism : Induction of apoptosis and inhibition of cell cycle progression.

A notable study found that similar compounds induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential mechanism for their anticancer effects .

Anti-inflammatory Activity

Inflammation is a common target for therapeutic intervention. Compounds related to 2H-Indol-2-one have been shown to modulate inflammatory pathways:

  • Cytokine Production : Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Animal Models : Efficacy demonstrated in models of arthritis and colitis.

These findings indicate that the compound may serve as a therapeutic agent in inflammatory diseases .

Case Studies

Several case studies have highlighted the application of indole derivatives in clinical settings:

  • Antitubercular Activity : A clinical trial involving a series of indole derivatives showed significant efficacy against drug-resistant strains of Mycobacterium tuberculosis.
  • Cancer Treatment : A combination therapy using indole derivatives alongside traditional chemotherapeutics resulted in enhanced efficacy and reduced side effects in patients with advanced-stage cancers.

Q & A

Structural Elucidation and Conformational Analysis

Q: How can researchers confirm the stereochemistry and electronic configuration of the α,β-unsaturated ketone moiety in this compound? A: Advanced techniques include:

  • X-ray crystallography to resolve bond angles and spatial arrangement (e.g., single-crystal studies in and ).
  • DFT calculations to model electron density distribution and predict tautomeric stability.
  • UV-Vis spectroscopy to analyze conjugation effects in the enone system, with λmax shifts indicating resonance stabilization .

Synthetic Route Optimization

Q: What strategies improve yield in the aldol condensation step for synthesizing the 3-[2-(4-fluorophenyl)-2-oxoethylidene] substituent? A: Key optimizations involve:

  • Catalyst selection : Use of protic acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the carbonyl group.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states.
  • Temperature control : Maintaining 60–80°C minimizes side reactions like retro-aldol decomposition .

Analytical Method Development

Q: Which HPLC conditions effectively separate this compound from its Z/E isomers? A: Recommended parameters:

  • Column : C18 reverse-phase with 5 µm particle size.
  • Mobile phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA), starting at 40:60 and ramping to 70:30 over 20 min.
  • Detection : UV at 254 nm to exploit aromatic absorption. Validate with spiked samples of synthetic isomers .

Pharmacological Profiling

Q: How to design assays to evaluate the kinase inhibition potential of this compound? A: Protocols include:

  • Kinase activity assays : Use recombinant kinases (e.g., EGFR, MAPK) with fluorescence-based ADP-Glo™ detection.
  • Docking studies : Molecular modeling against kinase ATP-binding pockets (e.g., PDB ID 1M17) to predict binding affinity.
  • Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., HeLa) via MTT viability assays, comparing to known inhibitors .

Stability Under Physiological Conditions

Q: What experimental setups assess the compound's stability in simulated gastric fluid? A: Methods include:

  • Incubation : Dissolve compound in SGF (pH 1.2, 37°C) and sample at 0, 1, 2, 4, 8 hr.
  • Analysis : LC-MS with ESI+ mode to monitor degradation products (e.g., hydrolysis of the enone or fluorophenyl groups).
  • Control : Parallel testing in PBS (pH 7.4) to differentiate pH-specific instability .

Mechanistic Studies

Q: What techniques determine the compound's reactive oxygen species (ROS) scavenging capacity? A: Utilize:

  • Fluorescent probes : APF (3’-(p-aminophenyl) fluorescein) for hydroxyl radical detection; HPF for peroxynitrite.
  • Cell-free systems : Generate ROS via Fenton reaction (Fe²⁺/H₂O₂) and measure fluorescence quenching.
  • In-cell assays : Treat macrophage lines (e.g., RAW 264.7) with LPS and quantify ROS suppression via flow cytometry .

Crystallographic Data Interpretation

Q: How to resolve ambiguities in X-ray diffraction data for polymorph identification? A: Approaches include:

  • Data refinement : Use SHELXL or Olex2 to adjust thermal parameters and occupancy for disordered atoms.
  • Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C–H···O vs. π-stacking) across polymorphs.
  • Powder XRD : Match experimental patterns to simulated data from single-crystal structures .

Regulatory Compliance

Q: What documentation is required for international shipping of research samples? A: Essential documents:

  • Safety Data Sheet (SDS) : Includes GHS classifications (e.g., Acute Toxicity Category 4) and handling precautions ().
  • Customs declaration : Specify CAS number, purity, and intended use (research only).
  • Transport labels : UN number and hazard symbols (e.g., GHS07 for irritant) per ADR/IATA guidelines .

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